molecular formula C12H8N2O4 B14344941 3-Nitrophenyl pyridine-3-carboxylate CAS No. 92414-00-1

3-Nitrophenyl pyridine-3-carboxylate

Cat. No.: B14344941
CAS No.: 92414-00-1
M. Wt: 244.20 g/mol
InChI Key: QAGODYZWUHCJQA-UHFFFAOYSA-N
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Description

3-Nitrophenyl pyridine-3-carboxylate is an organic compound that belongs to the class of nitroaromatic esters It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a pyridine ring through a carboxylate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrophenyl pyridine-3-carboxylate typically involves the esterification of 3-nitrophenol with pyridine-3-carboxylic acid. One common method is the use of pyridine-3-carboxylic anhydride as a condensing reagent in the presence of 4-(dimethylamino)pyridine as an activator . This reaction proceeds under mild conditions and yields the desired ester in good to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenyl pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Scientific Research Applications

3-Nitrophenyl pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Nitrophenyl pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins or DNA, leading to biological effects. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions with molecular targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophenyl pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position of the pyridine ring.

    3-Nitrophenyl benzoate: Similar structure but with a benzoate ester instead of a pyridine carboxylate ester.

    3-Nitrophenyl acetate: Similar structure but with an acetate ester instead of a pyridine carboxylate ester.

Uniqueness

3-Nitrophenyl pyridine-3-carboxylate is unique due to the presence of both a nitro group and a pyridine ring, which can impart distinct chemical and biological properties

Properties

CAS No.

92414-00-1

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

(3-nitrophenyl) pyridine-3-carboxylate

InChI

InChI=1S/C12H8N2O4/c15-12(9-3-2-6-13-8-9)18-11-5-1-4-10(7-11)14(16)17/h1-8H

InChI Key

QAGODYZWUHCJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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